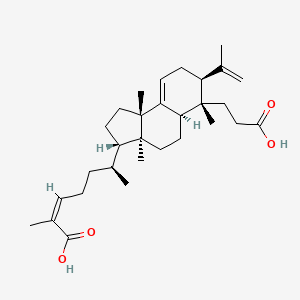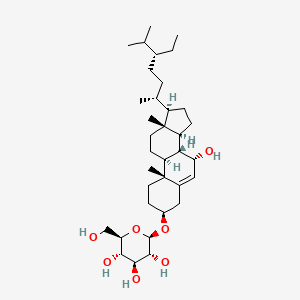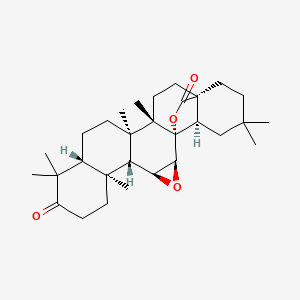
3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-Methoxy-7-(2-Methyl-1-piperazinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex that crystallizes in the monoclinic space group P21/c . It is a resonance hybrid with an almost tetrahedral boron which produces a 6-membered ring . It is used as a starting material for fundamental drug research and development activities .
Synthesis Analysis
The title complex was directly obtained from refluxing acid in a slight excess of borontrifluoride etherate in THF in the presence of an organic or inorganic base for 24–48 hours . The product was obtained as an off-white crystalline solid with crystals of suitable size and quality for single crystal X-ray diffraction analysis .Molecular Structure Analysis
The complex crystallizes in the monoclinic space group P21/c, with dimensions a = 11.43400(10) Å, b = 9.16420(10) Å, c = 13.8745(2) Å, β = 106.6470(10)º, V = 1392.89(3) Å3, and Z = 4 . It is a resonance hybrid with an almost tetrahedral boron which produces a 6-membered ring .Chemical Reactions Analysis
The title complex was directly obtained from refluxing acid in a slight excess of borontrifluoride etherate in THF in the presence of an organic or inorganic base for 24–48 hours . The product was obtained as an off-white crystalline solid .Physical And Chemical Properties Analysis
The compound has a melting point of >140°C (dec.) and a predicted boiling point of 656.2±55.0 °C . Its density is predicted to be 1.62±0.1 g/cm3 . It is slightly soluble in DMSO .Mecanismo De Acción
Direcciones Futuras
Propiedades
Número CAS |
1219097-40-1 |
|---|---|
Fórmula molecular |
C10H17N3O |
Peso molecular |
0 |
Sinónimos |
3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-Methoxy-7-(2-Methyl-1-piperazinyl)-4-oxo-, potassiuM salt (1:1) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,3S)-1,4-Diazabicyclo[2.2.2]octane-2,3-dithiol](/img/structure/B1182230.png)





![(1-Hydroxy-13-methyl-11-oxo-14-prop-1-en-2-yl-3,7,10-trioxapentacyclo[6.4.1.19,12.02,4.05,13]tetradecan-5-yl) acetate](/img/structure/B1182243.png)
